5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime
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Description
5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H13ClN2O and its molecular weight is 320.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and crystal structural analysis of indeno[1,2-b]pyridine derivatives, highlighting their significance in understanding the chemical properties and potential applications of such compounds. For instance, the study by Pandian et al. (2014) discusses the synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylate derivatives, indicating their utility in studying redox processes and aromatization reactions (Pandian, Naushad, Vijayakumar, Peters, & Mondikalipudur, 2014). This research contributes to the understanding of the chemical framework and potential applications of similar compounds, including 5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime.
Potential Biological Activity
The exploration of indeno[1,2-b]pyridines and related structures extends to their potential biological activities. Elossaily's work (2007) on synthesizing new indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives with potential biological activities exemplifies the ongoing interest in these compounds for therapeutic applications. The synthesized compounds were evaluated for antimicrobial activities, suggesting a framework for further investigation into the biological applications of indeno[1,2-b]pyridine derivatives (Elossaily, 2007).
Mechanistic Insights and Applications
Further research into the mechanisms and potential applications of indeno[1,2-b]pyridines is evident in the work by Khaksar and Gholami (2014), which presents an eco-benign and highly efficient synthesis of dihydro-1H-indeno[1,2-b]pyridines. This study highlights the operational simplicity and potential environmental benefits of new synthetic routes, offering insights into the sustainable production of indeno[1,2-b]pyridine derivatives (Khaksar & Gholami, 2014).
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]indeno[1,2-b]pyridin-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-14-9-7-13(8-10-14)12-23-22-19-16-5-2-1-4-15(16)18-17(19)6-3-11-21-18/h1-11H,12H2/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGQENUKRRTPFC-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NOCC4=CC=C(C=C4)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/OCC4=CC=C(C=C4)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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